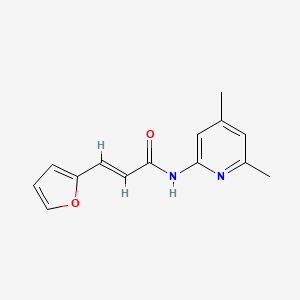
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide, also known as R547, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound exhibits potent anti-tumor activity by selectively targeting and inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and survival.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide exerts its anti-tumor activity by selectively inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of these enzymes, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to exhibit potent anti-tumor activity in various preclinical models of cancer, including breast, lung, and prostate cancer. In addition to its anti-tumor activity, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has also been shown to exhibit anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has several advantages for use in lab experiments. It exhibits potent anti-tumor activity and selectively targets and inhibits the activity of protein kinases, making it a useful tool for studying the role of these enzymes in cancer development and progression. However, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has some limitations, including its low solubility in water and its potential for off-target effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide. One potential application is in combination therapy, where N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide could be used in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide and to identify potential biomarkers of response to this compound. Finally, the development of more potent and selective inhibitors of protein kinases, based on the structure of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide, may lead to the development of more effective anti-cancer agents in the future.
Métodos De Síntesis
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide involves a multi-step process that begins with the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with malononitrile to form a pyridine derivative. The pyridine derivative is then reacted with 2-furoyl chloride to obtain the final product, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models of cancer, including breast, lung, and prostate cancer. N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide selectively targets and inhibits the activity of protein kinases, including Aurora A, Aurora B, and FLT3, which are known to be overexpressed in many types of cancer.
Propiedades
IUPAC Name |
(E)-N-(4,6-dimethylpyridin-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(2)15-13(9-10)16-14(17)6-5-12-4-3-7-18-12/h3-9H,1-2H3,(H,15,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLHUMHZOSPLL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
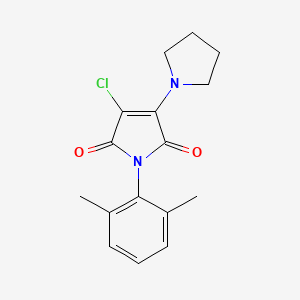
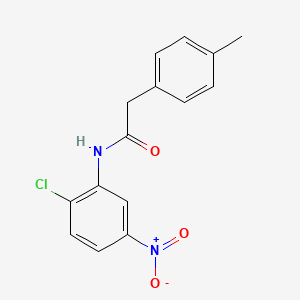
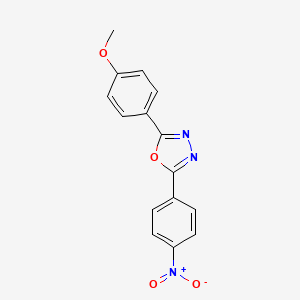
![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)


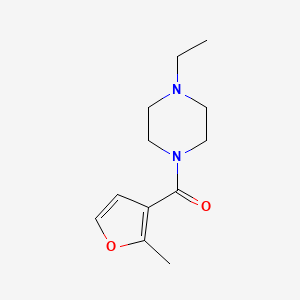

![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)